![molecular formula C11H14N2O2 B1385850 [(Cyclopropylmethyl)[(3-Nitrophenyl)methyl]amin CAS No. 1020979-58-1](/img/structure/B1385850.png)
[(Cyclopropylmethyl)[(3-Nitrophenyl)methyl]amin
Übersicht
Beschreibung
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of a cyclopropylmethyl group and a 3-nitrophenylmethyl group attached to an amine
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of cyclopropylmethyl[(3-aminophenyl)methyl]amine.
Reduction: Formation of cyclopropylmethyl[(3-nitrosophenyl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine
- (Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine
- (Cyclopropylmethyl)[(3-nitrophenyl)ethyl]amine
Uniqueness
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(3-nitrophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMSHXAMQLMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Chloro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1385769.png)
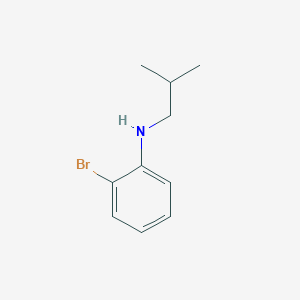
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
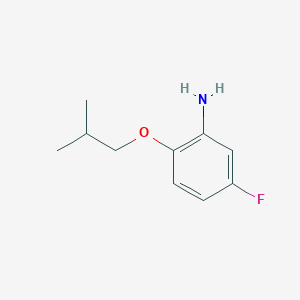
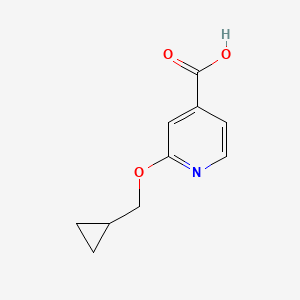
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
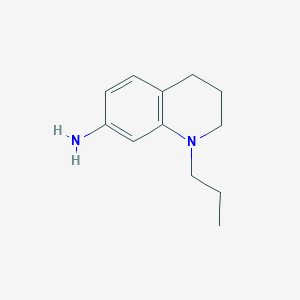
![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)
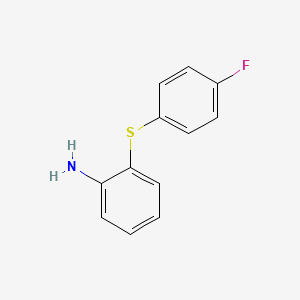
![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
